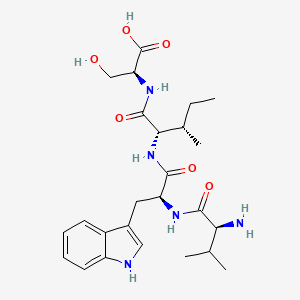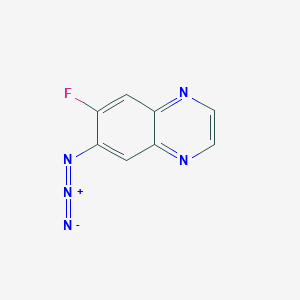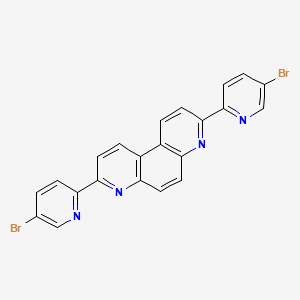
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid typically involves the condensation of appropriate phenolic compounds with acetic acid derivatives. One common method includes the use of 7,8-dimethoxy-2H-chromen-3-one as a starting material, which undergoes a series of reactions including reduction and subsequent acylation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and conditions to maximize yield and purity. Catalysts and solvents that facilitate the reactions efficiently would be employed to ensure scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
(7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex benzopyran derivatives with potential biological activities.
Biology: The compound is studied for its potential effects on various biological pathways and its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities, binding to receptors, and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dihydro-2H-1-benzopyran-3-yl)acetic acid: Lacks the methoxy groups at positions 7 and 8.
(7,8-Dimethoxy-2H-1-benzopyran-3-yl)acetic acid: Similar structure but without the dihydro modification.
(7,8-Dimethoxy-3,4-dihydro-2H-1-benzopyran-3-yl)propanoic acid: Contains a propanoic acid group instead of an acetic acid group.
Uniqueness
The presence of methoxy groups at positions 7 and 8, along with the dihydro modification, imparts unique chemical and biological properties to (7,8-Dimethoxy-3,4-dihydro-1H-2-benzopyran-3-yl)acetic acid. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
917974-91-5 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
2-(7,8-dimethoxy-3,4-dihydro-1H-isochromen-3-yl)acetic acid |
InChI |
InChI=1S/C13H16O5/c1-16-11-4-3-8-5-9(6-12(14)15)18-7-10(8)13(11)17-2/h3-4,9H,5-7H2,1-2H3,(H,14,15) |
Clé InChI |
IHDHHBDVVZUWDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(CC(OC2)CC(=O)O)C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)

![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)


![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)

